

# Application Note: NMR Spectroscopic Characterization of *trans*-2,*cis*-6-Nonadienal

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## Compound of Interest

Compound Name: *trans*-2,*cis*-6-Nonadienal

Cat. No.: B146757

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## Introduction

***trans*-2,*cis*-6-Nonadienal**, also known as cucumber aldehyde, is a volatile organic compound responsible for the characteristic fresh aroma of cucumbers, melons, and violet leaves. Its unique sensory properties have led to its widespread use in the flavor and fragrance industries. Beyond its aromatic profile, ***trans*-2,*cis*-6-Nonadienal** is also of interest in chemical synthesis and as a potential bioactive molecule. Accurate structural elucidation and purity assessment are critical for its application in various fields. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of each atom. This application note provides a protocol for the NMR spectroscopic characterization of ***trans*-2,*cis*-6-Nonadienal**.

While a comprehensive search of scientific literature and spectral databases was conducted, a complete and officially assigned set of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for ***trans*-2,*cis*-6-Nonadienal** could not be located. The following tables are therefore presented as a template, illustrating how the data should be structured once experimentally obtained or sourced from a verified reference.

## Data Presentation

### $^1\text{H}$ NMR Spectral Data (Template)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-1	d	Aldehyde		
H-2	dt	Olefinic		
H-3	m	Olefinic		
H-4	m	Allylic		
H-5	m	Aliphatic		
H-6	m	Olefinic		
H-7	m	Olefinic		
H-8	q	Aliphatic		
H-9	t	Methyl		

### **<sup>13</sup>C NMR Spectral Data (Template)**

Position	Chemical Shift ( $\delta$ , ppm)	Assignment
C-1	Aldehyde Carbonyl	
C-2	Olefinic	
C-3	Olefinic	
C-4	Allylic	
C-5	Aliphatic	
C-6	Olefinic	
C-7	Olefinic	
C-8	Aliphatic	
C-9	Methyl	

# Experimental Protocols

## NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of **trans-2,cis-6-nonadienal** for NMR analysis.

### Materials:

- **trans-2,cis-6-Nonadienal** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) or other appropriate deuterated solvent
- High-quality 5 mm NMR tubes
- Pasteur pipette
- Glass wool
- Vortex mixer

### Procedure:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **trans-2,cis-6-nonadienal** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial. The deuterated solvent provides a lock signal for the NMR spectrometer and minimizes solvent interference in the  $^1\text{H}$  NMR spectrum.
- **Dissolution:** Gently vortex the vial to ensure the sample is completely dissolved.
- **Filtration:** To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

## NMR Data Acquisition

The following are general parameters for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.

### <sup>1</sup>H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Pulse Width: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Spectral Width: -2 to 12 ppm

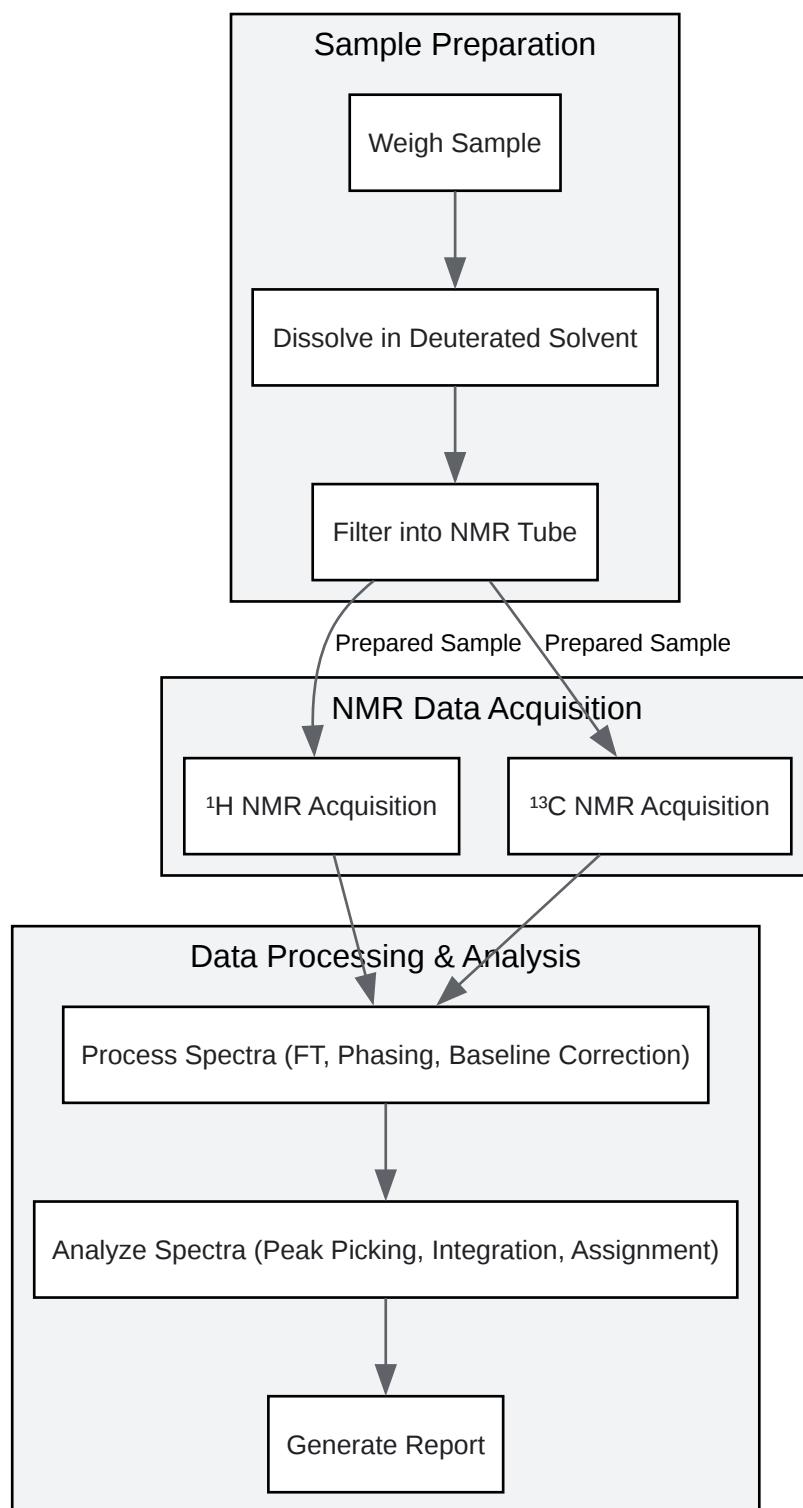
### <sup>13</sup>C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher (corresponding to the <sup>1</sup>H frequency)
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
- Relaxation Delay: 2-5 seconds
- Pulse Program: Proton-decoupled
- Acquisition Time: 1-2 seconds

- Spectral Width: 0 to 220 ppm

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **trans-2,cis-6-nonadienal**.

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### NMR Characterization Workflow

This application note provides a foundational protocol for the NMR spectroscopic characterization of **trans-2,cis-6-nonadienal**. Researchers should adapt these guidelines to their specific instrumentation and experimental goals to obtain high-quality, reproducible data for this important flavor and fragrance compound.

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